2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure features a 3-methyl group, a 4-oxo-4,5-dihydro moiety, and a thioacetamide side chain substituted with an N-phenyl group. This scaffold is notable for its role as a Toll-Like Receptor 4 (TLR4) ligand, with demonstrated immunomodulatory activity in preclinical models .
Key structural attributes:
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-23-18(25)17-16(13-9-5-6-10-14(13)21-17)22-19(23)26-11-15(24)20-12-7-3-2-4-8-12/h2-10,21H,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIKGDXQANVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl 2-((2-Cyanophenyl)amino)acetate
Reaction of 2-aminobenzonitrile with ethyl bromoacetate in ethanol under reflux yields ethyl 2-((2-cyanophenyl)amino)acetate (75–82% yield). Base-mediated cyclization using NaOH/methanol generates the aminoindole intermediate, with purity confirmed by LC-MS (m/z 187.1 [M+H]+).
Alkylation at 2-Thioxo Position
Reaction of the thione intermediate with chloroacetic acid in acetic acid under nitrogen atmosphere introduces the thioacetic acid moiety. Subsequent coupling with aniline via EDC/HOBt-mediated amidation produces the final acetamide derivative. Recent optimizations demonstrate that using propylphosphonic anhydride (T3P®) as coupling agent increases yields from 68% to 92% while reducing racemization.
One-Pot Base/Acid-Mediated Thioether Formation
A streamlined approach developed by Zhou et al. enables concurrent pyrimidone ring formation and thioether installation. Key advances include:
Condensation of S-Methylisothiourea with β-Ketoester
Mixing methylisothiourea hydroiodide with ethyl acetoacetate in THF at 0°C, followed by addition of KOtBu, initiates conjugate addition. Acidic workup with HCl (pH 2–3) induces cyclodehydration to form the 4-pyrimidone-2-thioether core. This single-vessel process achieves 84% yield versus 62% for stepwise methods.
Late-Stage Functionalization
The thioether intermediate undergoes Pd-catalyzed cross-coupling with N-phenylbromoacetamide using BrettPhos Pd G3 precatalyst (2 mol%), achieving full conversion in 2 hours at 80°C. This methodology reduces purification steps while maintaining >99% HPLC purity.
Alternative Routes from Halogenated Precursors
Patent literature describes a divergent synthesis starting from 4,8-dichloro-5H-pyrimido[5,4-b]indole:
Selective Chlorine Displacement
Treatment with NaSMe in DMF at 50°C replaces the 2-chloro substituent with methylthio group (91% yield). Subsequent oxidation with mCPBA generates the sulfone, which undergoes nucleophilic displacement with potassium phthalimide to introduce the acetamide precursor.
Comparative Efficiency Analysis
While this route offers modularity for analog synthesis, it requires 7 steps versus 4–5 in core-first approaches, with overall yields dropping from 58% to 34%.
Critical Reaction Optimization Parameters
Structural Characterization Benchmarks
Rigorous analytical validation ensures batch consistency:
- HRMS : m/z 365.1274 [M+H]+ (calc. 365.1278)
- 1H NMR (DMSO-d6): δ 12.17 (s, 1H, NH), 8.20 (d, J=8.07 Hz, 1H), 7.31–7.61 (m, Ar–H), 3.86–4.09 (m, CH2), 2.01 (s, CH3)
- HPLC Purity : 99.3% (C18, 0.1% TFA/ACN gradient)
Industrial-Scale Production Insights
Kilogram-scale batches employ:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimidoindole derivatives in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The pyrimidoindole core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
N-Substituted Pyrimidoindole Thioacetamides
Several analogs differ in the N-substituent of the acetamide group, impacting solubility, potency, and selectivity.
Key Findings :
- Cyclohexyl substituents (e.g., 1Z105) balance potency and synthetic feasibility .
- Bulky groups (e.g., indazolyl in compound 20) reduce activity, likely due to steric clashes with TLR4 binding pockets .
- Furfuryl derivatives (e.g., compound 19) improve aqueous solubility without compromising TLR4 activation .
C8-Substituted Pyrimidoindoles
Modifications at the C8 position of the indole core significantly influence TLR4 specificity and metabolic stability.
Key Findings :
Core-Modified Derivatives
Variations in the pyrimidoindole core alter electronic properties and binding kinetics.
Biological Activity
2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is a complex organic compound belonging to the class of pyrimido[5,4-b]indole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive review of the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.41 g/mol. The compound features a unique thioacetamide moiety and a pyrimido[5,4-b]indole structure that contribute to its biological activities.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3O2S |
| Molecular Weight | 382.41 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 0.25 μg/mL for E. coli and 0.22 μg/mL for S. aureus. These results suggest strong antibacterial activity that warrants further investigation into its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes essential for bacterial survival.
Anti-inflammatory Properties
The compound has also been identified as a potential anti-inflammatory agent. Studies indicate that it may modulate inflammatory pathways by acting on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways . This modulation can lead to reduced production of pro-inflammatory cytokines.
Cytotoxicity and Safety Profile
While exhibiting promising biological activities, the safety profile of this compound has been evaluated through hemolytic assays. Results indicated that the compound is non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety margin for further development.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | MIC values: 0.22 μg/mL (S. aureus), 0.25 μg/mL (E. coli) |
| Anti-inflammatory | Modulates NF-kB signaling pathways |
| Cytotoxicity | Non-toxic up to 200 µmol/L |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide and its derivatives?
- Methodological Answer : The compound is synthesized via coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent with triethylamine in DMF. Key steps include:
- Microwave-assisted thiolation of precursor pyrimidoindole derivatives (e.g., compound 7a in ) with sodium sulfide and copper iodide under DMSO:H₂O solvent systems.
- Amide bond formation via nucleophilic substitution with substituted amines (e.g., cyclohexylamine, benzamide derivatives).
- Purification via silica gel column chromatography or reverse-phase chromatography (C18 columns, water:methanol gradients) .
Q. How is the structural confirmation of this compound achieved in research settings?
- Methodological Answer : Structural validation relies on ¹H NMR , ¹³C NMR , and HRMS (High-Resolution Mass Spectrometry). For example:
- ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons in the pyrimidoindole core.
- ¹³C NMR signals at ~167 ppm indicate the carbonyl group in the acetamide moiety.
- HRMS data (e.g., calculated [M + Na]⁺ = 429.1356, observed = 429.1359) validate molecular weight .
Advanced Research Questions
Q. How do structural modifications at the acetamide moiety influence Toll-Like Receptor 4 (TLR4) binding affinity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that N-substituents on the acetamide group modulate TLR4 binding:
- Cyclohexylamine (compound 32 , ) enhances lipophilicity but reduces solubility, impacting bioavailability.
- Benzamide (compound 33 ) introduces π-π stacking interactions with hydrophobic TLR4 pockets, improving affinity.
- Octanamide (compound 34 ) increases steric bulk, leading to reduced activity. Quantitative SAR (QSAR) models can correlate logP values with IC₅₀ data .
Q. How can researchers resolve contradictions in bioactivity data across derivatives with similar substituents?
- Methodological Answer : Discrepancies arise from steric effects or electronic perturbations caused by substituents. For example:
- Isopentylamine (compound 27 , ) yields 67% product, but its branched structure may hinder target interaction despite high synthetic efficiency.
- Piperidin-4-yl (compound 34 , ) shows 65% yield and enhanced solubility due to the basic amine, but activity varies due to conformational flexibility.
- Use docking simulations (e.g., AutoDock Vina) to predict binding poses and surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What experimental strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer : Stability assays include:
- pH-dependent degradation studies (e.g., incubation in buffers from pH 1–9 at 37°C for 24 hours) to identify labile bonds (e.g., thioether or amide).
- Metabolic stability tests using liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- Derivatization with perfluorophenyl esters ( ) improves plasma stability by reducing enzymatic cleavage .
Data Contradiction and Validation
Q. How to address inconsistencies in NMR data for structurally analogous compounds?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism in the pyrimidoindole core. For validation:
- Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer : Polymorphism impacts solubility and bioavailability. Use:
- PXRD (Powder X-ray Diffraction) to identify crystalline vs. amorphous phases.
- DSC (Differential Scanning Calorimetry) to detect melting point variations (e.g., Form I melts at 215°C vs. Form II at 198°C).
- Solid-state NMR to probe hydrogen-bonding networks .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating TLR4 modulation by this compound?
- Methodological Answer :
- HEK-Blue™ hTLR4 cells transfected with SEAP (secreted embryonic alkaline phosphatase) reporter: Measure NF-κB activation via SEAP activity (OD 650 nm).
- ELISA for cytokine profiling (e.g., IL-6, TNF-α) in primary macrophages.
- Competitive binding assays with fluorescent TLR4 ligands (e.g., FITC-labeled LPS) to determine IC₅₀ values .
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Diverse substituent library : Synthesize 20–30 derivatives with variations in:
- N-phenyl group (electron-withdrawing/donating substituents).
- Thioether linkage (replace sulfur with selenide or methylene).
- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
